![molecular formula C23H19N3O5S3 B2888790 4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 441290-30-8](/img/structure/B2888790.png)

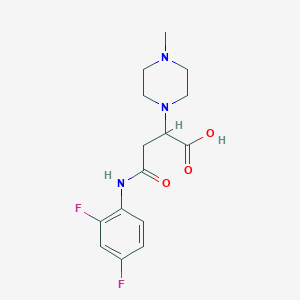

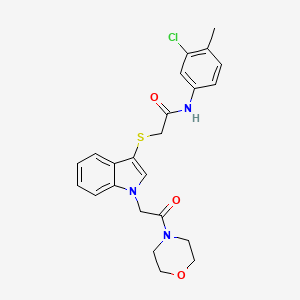

4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The indoline and benzothiazole rings are both aromatic systems, which could contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The sulfonyl groups could potentially be reactive, especially under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .Aplicaciones Científicas De Investigación

Anticancer Applications

Compounds structurally similar to the query have been investigated for their anticancer properties. For instance, derivatives of indapamide have demonstrated pro-apoptotic activity against melanoma cell lines, with one derivative showing significant growth inhibition. These compounds have also been evaluated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor growth and metastasis (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which share a sulfonyl functional group with the queried compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have demonstrated potency in in vitro assays and could serve as selective class III antiarrhythmic agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Activity

Research on azoles incorporating a sulfonamide moiety, similar to the functional groups present in the queried compound, has shown that these compounds possess anticonvulsant activities, with some also offering protection against microbial and fungal species. This indicates a broad spectrum of potential applications in developing treatments for infections and convulsive disorders (Farag et al., 2012).

Molecular Docking Studies and Drug Design

Sulfonamide derivatives have been subject to molecular docking studies to evaluate their interaction with various biological targets, such as carbonic anhydrases. These studies help in understanding the mechanism of action of these compounds and in designing drugs with improved efficacy and selectivity for specific isoforms of enzymes or receptors (Eldehna et al., 2017).

Antidiabetic Activity

Tryptoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antidiabetic activity, demonstrating the potential of sulfonamide-containing compounds in managing diabetes through in vivo studies on diabetic rats. This suggests that compounds with similar structures may also hold promise as antidiabetic agents (Choudhary et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a significant role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the RT enzyme, inhibiting its function. The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine . The most active derivative binds stably to the allosteric center of RT .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme. This inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle .

Result of Action

The inhibition of the RT enzyme by the compound disrupts the replication of HIV-1, potentially reducing the viral load in the body .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S3/c1-33(28,29)18-10-11-19-21(14-18)32-23(24-19)25-22(27)16-6-8-17(9-7-16)34(30,31)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFDUXYGTXOFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)